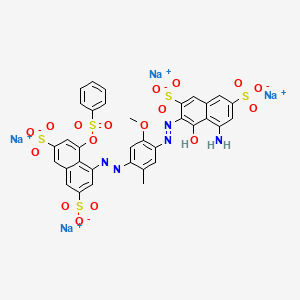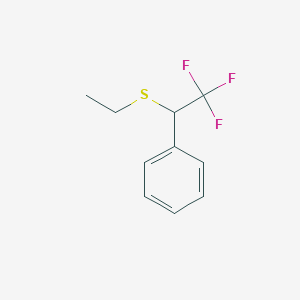
(1-Ethylsulfanyl-2,2,2-trifluoroethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Ethylsulfanyl-2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C10H11F3S It is characterized by the presence of an ethylsulfanyl group and a trifluoroethyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylsulfanyl-2,2,2-trifluoroethyl)benzene typically involves the reaction of 2,2,2-trifluoroethyl bromide with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
(1-Ethylsulfanyl-2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding ethylsulfanyl derivative.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines or thiols; reactions are performed in polar solvents like ethanol or acetonitrile, often with heating.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethylsulfanyl derivatives.
Substitution: Corresponding substituted benzene derivatives.
科学研究应用
(1-Ethylsulfanyl-2,2,2-trifluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of (1-Ethylsulfanyl-2,2,2-trifluoroethyl)benzene involves its interaction with specific molecular targets. The ethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(2,2,2-Trifluoroethyl)benzene: Similar structure but lacks the ethylsulfanyl group.
(1-Bromo-2,2,2-trifluoroethyl)benzene: Contains a bromo group instead of an ethylsulfanyl group.
(1-Chloro-2,2,2-trifluoroethyl)benzene: Contains a chloro group instead of an ethylsulfanyl group.
Uniqueness
(1-Ethylsulfanyl-2,2,2-trifluoroethyl)benzene is unique due to the presence of both ethylsulfanyl and trifluoroethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and lipophilicity, making it valuable for specific applications in synthesis and research.
属性
CAS 编号 |
65432-46-4 |
|---|---|
分子式 |
C10H11F3S |
分子量 |
220.26 g/mol |
IUPAC 名称 |
(1-ethylsulfanyl-2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C10H11F3S/c1-2-14-9(10(11,12)13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChI 键 |
XNFJIBGCYQXXBI-UHFFFAOYSA-N |
规范 SMILES |
CCSC(C1=CC=CC=C1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


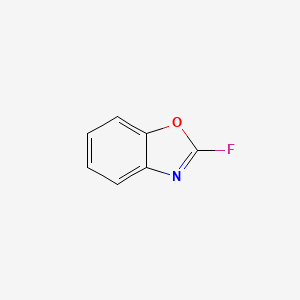

![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide](/img/structure/B14467503.png)
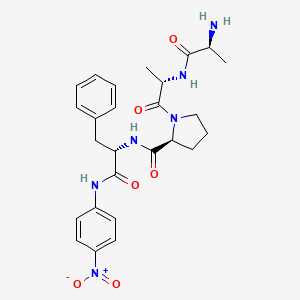
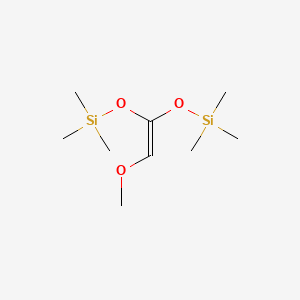
![Benzoic acid;[2-(hydroxymethyl)phenyl]methanol](/img/structure/B14467530.png)
![Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-](/img/structure/B14467532.png)
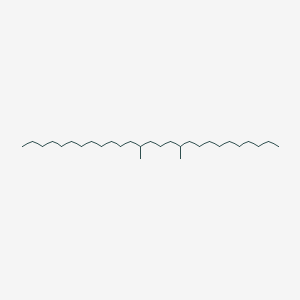
![7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14467546.png)

![Stannane, tributyl[(1-ethoxyethoxy)methyl]-](/img/structure/B14467561.png)

